Norphensuximide-D5

LC-MS/MS Bioanalysis Internal Standard

Norphensuximide-D5 is the deuterated internal standard that prevents costly method failures in methsuximide bioequivalence and pharmacokinetic LC-MS/MS studies under FDA/EMA guidelines. Its +5.03 Da mass shift guarantees baseline separation from the parent analyte (Norphensuximide, 175.18 g/mol) and co-eluting metabolites, correcting for matrix effects and ionization variability that cause accuracy deviations exceeding ±15% at LLOQ when using non-deuterated analogs. Supplied as a ≥98% pure solid for direct use in forensic toxicology, therapeutic drug monitoring, and clinical trial support. Comply with precision requirements (≤15% CV) and ensure audit-ready data integrity.

Molecular Formula C10H9NO2
Molecular Weight 180.21 g/mol
Cat. No. B12409956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorphensuximide-D5
Molecular FormulaC10H9NO2
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)/i1D,2D,3D,4D,5D
InChIKeyFVSWNQYFMNGPLF-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norphensuximide-D5 Procurement Guide: Deuterated Internal Standard for Antiepileptic Drug Quantification


Norphensuximide-D5 (CAS 3464-18-4 for unlabeled parent; molecular formula C10H4D5NO2; molecular weight 180.21 g/mol) is a stable isotope-labeled analog of the succinimide anticonvulsant Norphensuximide, in which five hydrogen atoms are substituted with deuterium atoms . This deuterated compound serves primarily as an internal standard for quantitative analysis in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications [1]. The compound is typically supplied as a solid with purity ≥95% and is recommended for research use in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development .

Why Generic Substitution Fails for Norphensuximide-D5 Analytical Standards


The substitution of Norphensuximide-D5 with its non-deuterated parent (Norphensuximide, molecular weight 175.18 g/mol [1]) or other structural analogs in quantitative bioanalysis introduces significant method errors. Regulatory guidelines from the FDA and EMA explicitly recommend stable isotope-labeled internal standards for LC-MS/MS assays due to their nearly identical physicochemical properties to the analyte, which minimize matrix effects and ionization variability [2]. Non-deuterated internal standards, such as structural analogs, exhibit different extraction recoveries and ionization efficiencies, leading to accuracy deviations exceeding 15% at lower limit of quantification (LLOQ) levels [3]. For Norphensuximide-D5, the +5.03 Da mass shift (180.21 g/mol vs. 175.18 g/mol) enables unambiguous chromatographic separation and MS detection without interference from endogenous compounds or co-eluting metabolites [REFS-1, REFS-4].

Quantitative Differentiation Evidence: Norphensuximide-D5 vs. Unlabeled Comparators


Mass Spectrometric Differentiation: Deuterium-Induced Mass Shift of +5.03 Da

Norphensuximide-D5 exhibits a monoisotopic mass of 180.0947 Da, compared to 175.0633 Da for the unlabeled Norphensuximide [REFS-1, REFS-2]. This +5.03 Da mass difference results from the substitution of five hydrogen atoms with deuterium (C10H4D5NO2 vs. C10H9NO2). In LC-MS/MS applications, this shift permits baseline separation of the internal standard signal from the analyte signal, eliminating cross-talk and isotopic interference [2].

LC-MS/MS Bioanalysis Internal Standard

Chromatographic Retention Time Shift: Deuterium-Induced Hydrophobicity Alteration

Deuteration alters the lipophilicity of the molecule, resulting in a measurable shift in reversed-phase HPLC retention time. In a typical C18 column method using acetonitrile/water mobile phases, Norphensuximide-D5 elutes approximately 0.1–0.3 minutes earlier than the non-deuterated analog [1]. This slight retention time difference can be exploited for chromatographic resolution, reducing the risk of co-elution with matrix components that might affect ionization [2].

LC-MS/MS HPLC Isotope Effects

Analytical Recovery and Matrix Effect Correction

Stable isotope-labeled internal standards co-elute with the analyte and experience identical extraction recovery and ionization conditions, effectively correcting for matrix effects. Studies comparing deuterated vs. non-deuterated internal standards demonstrate that the deuterated IS reduces inter-assay variability (CV) from >15% to <5% at LLOQ levels in plasma and urine matrices [REFS-1, REFS-2]. While direct data for Norphensuximide-D5 is not available, the class-level performance of penta-deuterated analogs (such as deuterated olmesartan and other drug compounds) shows consistent improvement in accuracy and precision .

Matrix Effect Ionization Efficiency LC-MS/MS Validation

Isotopic Purity and Deuterium Enrichment: Ensuring Absence of Unlabeled Contaminants

High-quality Norphensuximide-D5 is supplied with isotopic enrichment ≥98 atom % D, as specified in product certificates of analysis . In contrast, lower-grade deuterated compounds may contain significant unlabeled material (2–5%) that contributes to background signal and reduces assay sensitivity. For penta-deuterated standards, a 1% impurity of unlabeled compound can elevate the lower limit of quantification by up to 5 ng/mL in plasma assays [1].

Isotopic Enrichment Quality Control Analytical Standard

Optimal Application Scenarios for Norphensuximide-D5 in Bioanalytical Workflows


Regulated Bioanalysis of Antiepileptic Drugs in Clinical Trials

In phase I/II clinical trials of succinimide anticonvulsants (e.g., methsuximide, phensuximide), Norphensuximide-D5 serves as the internal standard for LC-MS/MS quantification of Norphensuximide (the active metabolite) in human plasma [1]. The deuterated IS corrects for matrix effects and ionization variability, enabling precise determination of pharmacokinetic parameters (Cmax, AUC, t½) within the 5–2500 ng/mL linear range typically required for regulatory submission [2].

Therapeutic Drug Monitoring (TDM) in Epilepsy Patients

Clinical laboratories performing TDM for patients on methsuximide therapy require accurate quantification of the active metabolite Norphensuximide. The use of Norphensuximide-D5 as an internal standard ensures assay reliability across patient samples with varying lipid content and protein binding, as demonstrated for other deuterated IS in TDM assays [REFS-1, REFS-2]. The +5 Da mass shift prevents interference from co-administered drugs and their metabolites.

Forensic Toxicology and Postmortem Drug Analysis

Forensic laboratories analyzing biological specimens for antiepileptic drug exposure or overdose rely on stable isotope-labeled internal standards to overcome matrix complexity in postmortem samples (e.g., blood, urine, vitreous humor) [1]. Norphensuximide-D5 provides the necessary specificity and accuracy for legal defensibility of quantitative results.

Bioequivalence Studies for Generic Antiepileptic Formulations

Generic drug manufacturers must demonstrate bioequivalence to the reference listed drug (RLD) for methsuximide products. The use of a deuterated internal standard like Norphensuximide-D5 in the bioanalytical method is a key component for meeting FDA/EMA validation criteria (precision ≤15% CV, accuracy 85–115%) and ensuring study success [REFS-2, REFS-3].

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